molecular formula C13H13N5OS2 B305920 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Cat. No. B305920
M. Wt: 319.4 g/mol
InChI Key: DHDKKNRCKBHABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide, also known as compound 1, is a novel chemical compound with potential therapeutic applications. It is a small molecule drug candidate that has been developed for the treatment of a variety of diseases. The compound has been synthesized using several methods and has been extensively studied in scientific research.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide 1 is not fully understood, but it is believed to involve the inhibition of several enzymes and signaling pathways. In cancer research, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide 1 has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including AKT, mTOR, and ERK. In inflammation research, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide 1 has been shown to inhibit the activity of several enzymes and signaling pathways involved in inflammation, including NF-κB and COX-2. In infectious disease research, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide 1 has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
Compound 1 has been shown to have several biochemical and physiological effects in scientific research. In cancer research, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide 1 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit metastasis (the spread of cancer to other parts of the body). In inflammation research, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide 1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines and reduce the infiltration of immune cells into inflamed tissues. In infectious disease research, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide 1 has been shown to disrupt the cell membranes of bacteria and fungi, leading to their death.

Advantages and Limitations for Lab Experiments

Compound 1 has several advantages for lab experiments. It is a small molecule drug candidate that can be easily synthesized and purified. It has been extensively studied in scientific research and has shown activity against a variety of diseases. However, there are also limitations to using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide 1 in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. It may also have off-target effects that could limit its use in certain applications.

Future Directions

There are several future directions for the use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide 1 in scientific research. In cancer research, it could be tested in preclinical and clinical trials for the treatment of various types of cancer. In inflammation research, it could be tested in animal models of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In infectious disease research, it could be tested against a wider range of bacteria and fungi to determine its potential as a broad-spectrum antimicrobial agent. Additionally, its mechanism of action could be further elucidated to identify new targets for drug development.

Synthesis Methods

Compound 1 has been synthesized using several methods. One of the most common methods involves the reaction of 2-mercaptoacetamide with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, followed by the reaction with 1H-1,2,4-triazole-5-carboxylic acid. The resulting N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is then purified using various techniques such as column chromatography, recrystallization, and HPLC. Other methods of synthesis include the reaction of 2-mercaptoacetamide with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid methyl ester and the reaction of 2-mercaptoacetamide with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid ethyl ester.

Scientific Research Applications

Compound 1 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and infectious diseases. In cancer research, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide 1 has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In inflammation research, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide 1 has been shown to reduce inflammation in animal models of arthritis and colitis. In infectious disease research, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide 1 has been shown to have activity against several types of bacteria and fungi.

properties

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Molecular Formula

C13H13N5OS2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C13H13N5OS2/c14-5-9-8-3-1-2-4-10(8)21-12(9)17-11(19)6-20-13-15-7-16-18-13/h7H,1-4,6H2,(H,17,19)(H,15,16,18)

InChI Key

DHDKKNRCKBHABW-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC=NN3)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC=NN3)C#N

Origin of Product

United States

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